5-Aminopentanamide

Descripción general

Descripción

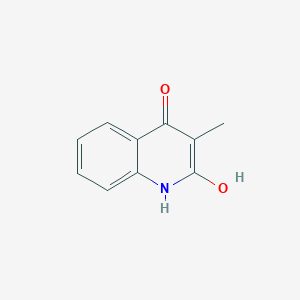

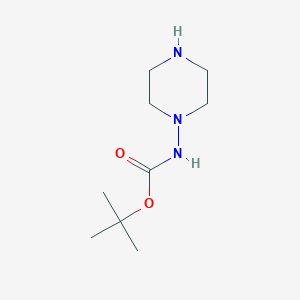

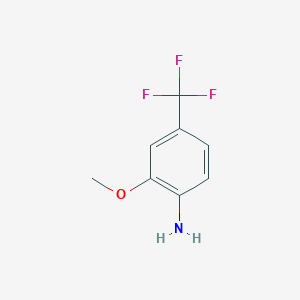

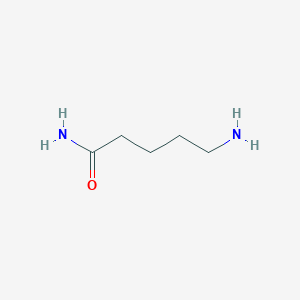

5-Aminopentanamide is a fatty amide consisting of pentanamide having an amino substituent at the 5-position . It is a conjugate base of a 5-ammoniopentanamide . It is a natural product found in Caenorhabditis elegans .

Synthesis Analysis

5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate . In a study, five different 5AVA biosynthesis pathways were tested, where two directly convert L-lysine to 5AVA and three use cadaverine as an intermediate .Molecular Structure Analysis

The molecular formula of 5-Aminopentanamide is C5H12N2O . Its average mass is 116.162 Da and its monoisotopic mass is 116.094963 Da .Chemical Reactions Analysis

In enzymology, a 5-aminopentanamidase (EC 3.5.1.30) is an enzyme that catalyzes the chemical reaction. 5-aminopentanamide + H2O ⇌ 5-aminopentanoate + NH3 . Thus, the two substrates of this enzyme are 5-aminopentanamide and H2O, whereas its two products are 5-aminopentanoate and NH3 .Physical And Chemical Properties Analysis

The molecular weight of 5-Aminopentanamide is 116.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass is 116.094963011 g/mol and the Monoisotopic Mass is 116.094963011 g/mol . The Topological Polar Surface Area is 69.1 Ų . The Heavy Atom Count is 8 .Aplicaciones Científicas De Investigación

Application in Osteoarthritis Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Osteoarthritis .

Comprehensive Summary of the Application

5-Aminopentanamide is involved in the lysine degradation pathway, which has been identified as a key factor in the progression of osteoarthritis (OA). This was discovered through a non-targeted metabolomics strategy .

Methods of Application or Experimental Procedures

The study involved 22 patients with knee OA scheduled for total knee arthroplasty. They were divided into two groups: Kellgren–Lawrence (KL) grade 3 and grade 4, according to plain X-rays of the knee. After the operation, the cartilages of femur samples were analyzed using non-targeted metabolomics .

Summary of Results or Outcomes

The levels of several metabolites, including 5-aminopentanamide, were found to be lower in grade 4 patients compared to grade 3 patients. This suggests that these metabolites and their associated metabolic pathways, including the lysine degradation pathway, may play a significant role in the progression of OA .

Application in Bioengineering and Biotechnology

Specific Scientific Field

This application falls under the field of Bioengineering and Biotechnology , specifically in the production of 5-Aminovalerate (5AVA) .

Comprehensive Summary of the Application

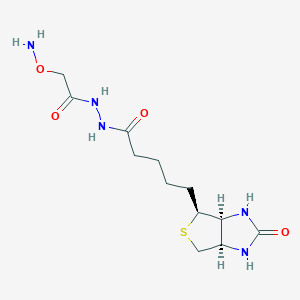

5-Aminopentanamide is used in the production of 5-Aminovalerate (5AVA), a building block of polyamides and a candidate to become the C5 platform chemical for the production of, among others, δ-valerolactam, 5-hydroxy-valerate, glutarate, and 1,5-pentanediol . This production is established using recombinant Bacillus methanolicus strains .

Methods of Application or Experimental Procedures

The study involved the evaluation of five different 5AVA biosynthesis pathways, two of which directly convert L-lysine to 5AVA and three use cadaverine as an intermediate. The conversion of L-lysine to 5AVA employs lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA), encoded by the well-known Pseudomonas putida cluster davBA, among others, or lysine α-oxidase (RaiP) in the presence of hydrogen peroxide .

Summary of Results or Outcomes

The efforts resulted in proof-of-concept 5AVA production from methanol at 50°C, enabled by two pathways out of the five tested with the highest titer of 0.02 g l –1 . This is the first report of 5AVA production from methanol in methylotrophic bacteria .

Application in Peptide Synthesis

Specific Scientific Field

This application falls under the field of Bioengineering and Biotechnology , specifically in the synthesis of Synthetic Peptides .

Comprehensive Summary of the Application

The synthesis and applications of peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas. They are used for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .

Methods of Application or Experimental Procedures

The synthesis of peptides may provide sufficient material to enable further studies and to determine the structure-activity relationships or may provide discovery of new analogues with improved properties . The peptides are able to synthesize in three methods: in a solution medium, on a solid support, or as a combination of the solid and the solution synthesis .

Summary of Results or Outcomes

The use of synthetic peptides approved by the health authorities for vaccine, for cancer, and in drug delivery systems is increasing with these developments .

Propiedades

IUPAC Name |

5-aminopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIAVLWNTIXJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331406 | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-Aminopentanamide | |

CAS RN |

13023-70-6 | |

| Record name | 5-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.